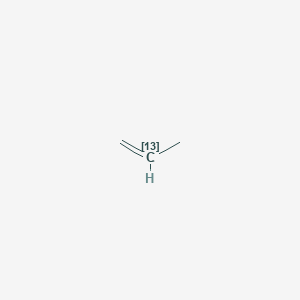

Propene-2-13C

Overview

Description

Propene-2-13C, also known as propylene-2-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of propene. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propene-2-13C can be synthesized through the dehydration of isopropanol-2-13C. The process involves the use of a strong acid, such as sulfuric acid, to remove water from isopropanol-2-13C, resulting in the formation of this compound. The reaction is typically carried out at elevated temperatures to facilitate the dehydration process.

Industrial Production Methods

In an industrial setting, this compound can be produced using isotopically labeled precursors. One common method involves the catalytic cracking of labeled hydrocarbons. The process requires specialized equipment to handle the isotopically labeled materials and ensure the purity of the final product.

Chemical Reactions Analysis

Role in Propane Ammoxidation to Acrylonitrile

Propene-2-¹³C forms as an intermediate during the catalytic ammoxidation of propane over Mo-V-Te-Nb-O (M1 phase) catalysts. Key findings include:

-

Direct Pathway Evidence : ¹³C labeling experiments confirm that acrylonitrile forms via direct oxidation of propene-2-¹³C without skeletal rearrangement. The ¹³C label localizes exclusively at the terminal CH₂ group of acrylonitrile (δ = 137.2 ppm in ¹³C NMR), ruling out dimerization or C₆ intermediates .

-

Mechanistic Steps :

Table 1: ¹³C NMR Chemical Shifts in Ammoxidation Products

| Compound | Group | δ (ppm) | ¹³C Label Presence |

|---|---|---|---|

| Acrylonitrile | CH₂ (terminal) | 137.2 | Yes |

| CH (middle) | 107.7 | No | |

| CN | 116.9 | No | |

| Propene-2-¹³C | CH₃ (terminal) | 19.2 | Yes |

| CH₂ (middle) | 115.5 | No |

Monomolecular Activation on H-ZSM5 Zeolite

Propene-2-¹³C serves as a probe for alkane activation mechanisms in zeolite catalysis:

-

Kinetic Studies : Turnover rates for propane-2-¹³C conversion on H-ZSM5 remain unchanged (6.1 × 10⁻⁴ s⁻¹) even with unlabeled propene co-feed, confirming monomolecular activation pathways dominate over bimolecular routes .

-

Product Isotopomer Distribution :

Table 2: Initial ¹³C Content in Zeolite-Catalyzed Products

| Product | ¹³C Fraction (%) | Primary Formation Pathway |

|---|---|---|

| Ethene | 38 | Direct propane cracking |

| Butene | 24 | Oligomerization/cracking of C₃= |

| Benzene | 18 | Aromatization of C₃= intermediates |

Combustion and Pyrolysis Reactions

Propene-2-¹³C participates in radical-mediated combustion processes:

-

Allyl Radical Formation : Abstraction of methyl-H generates allyl radicals (CH₂=CH–¹³CH₂), critical in chain-propagation steps .

-

Rate Constants : Reactions with OH radicals exhibit a rate constant of at 300–2500 K, highlighting its reactivity in high-temperature environments .

Polymerization

Isotopic labeling does not alter propene’s polymerization behavior:

-

Ziegler-Natta Catalysis : Forms poly(propene-2-¹³C) with controlled tacticity.

-

Thermal Stability : Decomposition onset at 460°C, consistent with unlabeled polypropene .

Key Research Implications

-

Mechanistic Clarity : ¹³C labeling confirms direct pathways in ammoxidation and rules out C₆ intermediates .

-

Catalyst Design : Monomolecular activation data inform zeolite catalyst optimization .

-

Environmental Tracers : Combustion studies using propene-2-¹³C improve kinetic models for pollutant mitigation .

This synthesis of isotopic tracer studies, kinetic analyses, and spectroscopic data underscores propene-2-¹³C’s utility in elucidating complex reaction networks across heterogeneous catalysis and combustion chemistry.

Scientific Research Applications

Propene-2-¹³C, also known as Propylene-2-¹³C, is a labeled form of propene (propylene) where the carbon at the second position is the ¹³C isotope . This isotopic modification allows scientists to track and study reaction mechanisms, metabolic pathways, and material properties with greater precision .

Scientific Research Applications

- Reaction Mechanism Elucidation: Propene-2-¹³C is used in chemical kinetics and mechanistic studies to trace the fate of specific carbon atoms during chemical reactions . By monitoring the ¹³C label using techniques like NMR spectroscopy, researchers can determine the sequence of bond breaking and forming events, offering insights into reaction pathways .

- Metabolic Studies: In metabolic studies, Propene-2-¹³C can serve as a tracer to follow the incorporation and transformation of propene-derived compounds in biological systems. This is particularly useful in understanding the metabolism of propylene and its derivatives in microorganisms or plants .

- Material Science: In polymer chemistry, ¹³C-labeled propene is used to synthesize labeled polymers such as polypropene. These labeled polymers are invaluable in studying polymer dynamics, morphology, and degradation mechanisms using solid-state NMR and other spectroscopic techniques .

- Mass Shift : Molecules containing ¹³C will exhibit a mass shift of +1 compared to molecules containing only ¹²C, which is crucial for mass spectrometry analysis .

- NMR Spectroscopy : The ¹³C isotope is NMR active, allowing for the observation of signals from carbon atoms in a molecule. ¹³C NMR is less sensitive than ¹H NMR due to the lower natural abundance of ¹³C, but it provides valuable information about the carbon skeleton of a molecule .

Mechanism of Action

The mechanism by which propene-2-13C exerts its effects is primarily through its incorporation into molecular structures, allowing researchers to trace and study the behavior of the labeled carbon atom. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to determine the structure and dynamics of molecules. In chemical reactions, the labeled carbon helps in identifying reaction intermediates and products.

Comparison with Similar Compounds

Similar Compounds

Propene-1-13C: Labeled at the first carbon position.

Propene-3-13C: Labeled at the third carbon position.

Ethene-1-13C: A similar compound with a double bond but with only two carbon atoms.

Uniqueness

Propene-2-13C is unique due to its specific labeling at the second carbon position, which provides distinct advantages in studying certain reaction mechanisms and molecular structures. The position of the labeled carbon can influence the interpretation of NMR spectra and the understanding of reaction pathways, making it a valuable tool in various research applications.

Biological Activity

Propene-2-13C, a stable isotope-labeled version of propene, is significant in various biological and chemical studies. Its unique isotopic signature allows researchers to trace metabolic pathways and understand the biological activity associated with propene derivatives. This article reviews the biological activity of this compound, emphasizing its applications in microbial metabolism, potential therapeutic uses, and implications in environmental studies.

This compound (C3H6) is a propylene derivative where one of the carbon atoms is isotopically labeled with carbon-13. This labeling can be utilized in various analytical techniques, including NMR spectroscopy, to study metabolic processes.

1. Microbial Metabolism

Research has shown that this compound can serve as a substrate for various microorganisms. For instance, studies indicate that certain bacterial strains can metabolize propylene derivatives, leading to the production of valuable biochemicals. The metabolic pathways involved often include oxidation processes that convert propene into more complex organic compounds.

Table 1: Microbial Strains Capable of Metabolizing this compound

| Microbial Strain | Metabolite Produced | Reference |

|---|---|---|

| Rhodococcus erythropolis | Hydroxy ketones | |

| Pseudomonas putida | Various organic acids | |

| Dietzia sp. | Alcohols |

2. Antimicrobial Activity

The antimicrobial potential of propene derivatives has been explored, with findings suggesting that certain compounds derived from this compound exhibit significant antimicrobial properties. For example, studies have reported that propenylbenzene derivatives show fungistatic activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 37 to 124 μg/mL .

3. Antioxidant Properties

Propene derivatives have also been studied for their antioxidant capabilities. Compounds synthesized from this compound have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The effective concentration (EC50) values for these compounds ranged between 19 to 31 μg/mL, indicating their potential utility as natural antioxidants .

Case Study 1: Anticancer Activity

A systematic evaluation of propenylbenzene derivatives derived from this compound demonstrated varying antiproliferative activities against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). The results indicated that specific structural modifications to the propylene backbone could enhance anticancer efficacy .

Case Study 2: Environmental Impact

The isotopic labeling of propylene has also been applied in environmental studies to trace the biodegradation pathways of pollutants in soil and water systems. Research indicates that microbial communities capable of degrading hydrocarbons utilize this compound as a carbon source, leading to insights into bioremediation strategies .

Q & A

Basic Research Questions

Q. How should researchers design experiments to ensure isotopic integrity when synthesizing or handling Propene-2-13C?

- Methodological Answer : Experimental design must prioritize minimizing isotopic exchange or contamination. Use inert reaction vessels and rigorously dry solvents to prevent unintended isotopic scrambling. Detailed protocols should specify storage conditions (e.g., under argon, at low temperatures) and handling techniques (e.g., syringe transfers under anhydrous conditions). Reference established synthesis methods for ¹³C-labeled compounds, ensuring reproducibility by including step-by-step procedures, equipment specifications, and validation steps (e.g., NMR or mass spectrometry to confirm isotopic position) .

Q. What are the best practices for characterizing the purity and isotopic enrichment of this compound?

- Methodological Answer : Combine analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for chemical purity and isotope ratio mass spectrometry (IRMS) for ¹³C quantification. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, can confirm the position of the isotopic label. For new compounds, provide full spectral data (e.g., chemical shifts, integration ratios) and cross-reference with unlabeled propene to identify isotopic shifts. Include calibration curves using certified ¹³C standards to validate enrichment levels .

Q. How can researchers ensure reproducibility in kinetic studies involving this compound?

- Methodological Answer : Standardize reaction conditions (temperature, pressure, catalyst loading) and document deviations. Use internal standards (e.g., deuterated analogs) to normalize instrumental variations. Publish raw data (e.g., time-resolved concentration curves) in supplementary materials, along with error margins for rate constants. Follow guidelines for reporting statistical significance, avoiding the term "significant" unless supported by p-values or confidence intervals .

Advanced Research Questions

Q. How should conflicting isotopic tracer data in this compound metabolic or mechanistic studies be resolved?

- Methodological Answer : Conduct contradiction analysis by: (i) Re-examining experimental controls (e.g., blank runs, unlabeled controls) to rule out contamination. (ii) Comparing results across complementary techniques (e.g., IRMS vs. NMR quantification). (iii) Applying Bayesian statistics to assess the probability of competing hypotheses (e.g., isotopic scrambling vs. alternative reaction pathways). Cite prior literature addressing similar discrepancies and propose follow-up experiments (e.g., double-labeling studies with ¹³C/²H isotopes) .

Q. What advanced statistical methods are suitable for interpreting complex isotopic distribution patterns in this compound reaction networks?

- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to deconvolute overlapping isotopic signals. For time-resolved data, apply kinetic Monte Carlo simulations to model isotopic incorporation pathways. Validate models using Akaike information criterion (AIC) to compare fit quality across competing mechanisms. Provide open-access code or algorithms in supplementary materials to enhance reproducibility .

Q. How can this compound be integrated into multi-isotope probing (MIP) studies to elucidate complex biochemical or catalytic pathways?

- Methodological Answer : Design MIP experiments by combining ¹³C-labeled propene with other tracers (e.g., ²H, ¹⁵N). Use high-resolution mass spectrometry to track isotopic flux and computational tools (e.g., Isotopomer Network Compartmental Analysis) to map metabolic or catalytic networks. Include negative controls to account for natural isotope abundance and validate tracer specificity .

Q. What ethical and documentation standards apply when publishing this compound research with proprietary or sensitive methodologies?

- Methodological Answer : Disclose all conflicts of interest and funding sources in the acknowledgments section. For proprietary methods, provide sufficient detail in the main text to enable independent validation without infringing intellectual property. Use supplemental files for sensitive data (e.g., synthetic protocols with restricted reagents), ensuring compliance with journal policies on data sharing .

Q. Data Management and Reporting

Q. How should researchers structure supplementary materials for this compound studies to meet journal requirements?

- Methodological Answer : Organize supplementary files into numbered sections (e.g., S1: Synthesis Protocols, S2: Spectral Data). Include machine-readable formats (e.g., .csv for kinetic data, .mol for structures) and descriptive captions. Reference each file in the main text (e.g., "See Supplementary S3 for isotopic enrichment curves") to maintain narrative flow. Adhere to word limits for figure/table legends (≤15 words) .

Properties

IUPAC Name |

(213C)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH]=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575911 | |

| Record name | (2-~13~C)Prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37020-81-8 | |

| Record name | (2-~13~C)Prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37020-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.